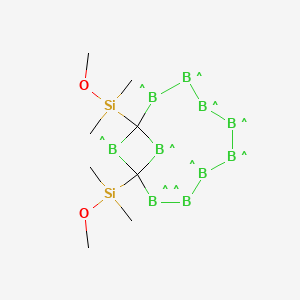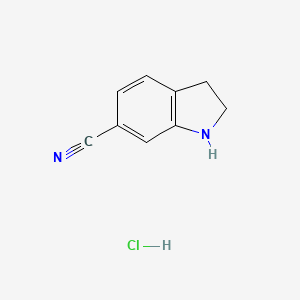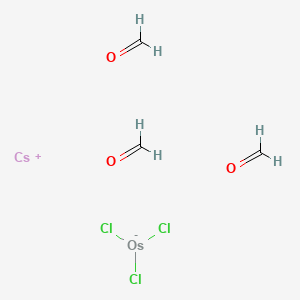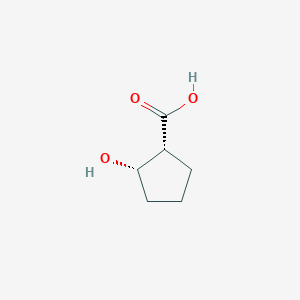
Trichlorooxobis(triphenylphosphine)rhenium(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorooxobis(triphenylphosphine)rhenium(V), also known as Bis(triphenylphosphine)rhenium oxytrichloride or Bis(triphenylphosphine)trichlororhenium oxide, is a chemical compound with the formula [ (C6H5)3P]2ReOCl3 . It is a yellow, air-stable solid that serves as a precursor to a variety of other rhenium complexes .
Synthesis Analysis
This compound is commercially available but can also be synthesized by reacting perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, Re(VII) is reduced to Re(V), and triphenylphosphine is oxidized to its oxide .Molecular Structure Analysis
In this diamagnetic compound, Re has an octahedral coordination environment with one oxo, three chloro, and two mutually trans triphenylphosphine ligands . The oxidation state of rhenium is +5 .Chemical Reactions Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) has been found to react with various solvents under high temperature conditions in sealed tube reactions . For example, it reacts with chloroform to produce a variety of products . When reacted with toluene, it produces a compound containing coordinated triphenylphosphine and triphenylphosphine oxide .Physical And Chemical Properties Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) appears as yellow microcrystals . It has a melting point of 205°C (dec.) (lit.) . It is not soluble in water .Applications De Recherche Scientifique
Organophosphorus Compounds and Rhenium Applications
Organophosphorus Compounds in Synthesis and Applications : Organophosphorus compounds, including those with triphenylphosphine, play significant roles in chemical synthesis, materials science, and as flame retardants. Their reactivity and utility in forming phosphorus-containing products are critical in various organic synthesis processes and industrial applications (Furin, 1993).
Rhenium Compounds in Cancer Therapy : Rhenium compounds, particularly those with higher oxidation states, have been investigated for their anticancer properties. The design of rhenium compounds focuses on their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition, highlighting the versatility and therapeutic potential of rhenium-based drugs (Collery, Desmaele, & Kumar Veena, 2019).
Environmental and Toxicological Considerations : The environmental persistence and potential toxicological effects of organophosphorus compounds underscore the need for careful management and regulatory oversight. Studies on compounds like triclosan reveal the complexity of assessing and mitigating the environmental impact of widely used chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety And Hazards
Propriétés
Numéro CAS |
17442-18-1 |
|---|---|
Nom du produit |
Trichlorooxobis(triphenylphosphine)rhenium(V) |
Formule moléculaire |
C36H30Cl3OP2Re |
Poids moléculaire |
833.14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







